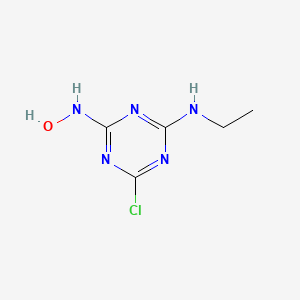
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n'-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is a chemical compound belonging to the triazine family. It is characterized by a triazine ring substituted with chlorine, ethyl, and hydroxy groups. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- typically involves the reaction of cyanuric chloride with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites. The compound can also interfere with cellular processes by disrupting the function of proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure but different substituents.
Simazine: Another herbicide with a triazine ring and different functional groups.
Propazine: A triazine-based herbicide with distinct substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-n-ethyl-n’-hydroxy- is unique due to its specific combination of chlorine, ethyl, and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
58175-59-0 |
|---|---|
Formule moléculaire |
C5H8ClN5O |
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C5H8ClN5O/c1-2-7-4-8-3(6)9-5(10-4)11-12/h12H,2H2,1H3,(H2,7,8,9,10,11) |
Clé InChI |
UQLTUIDHYNAUDO-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


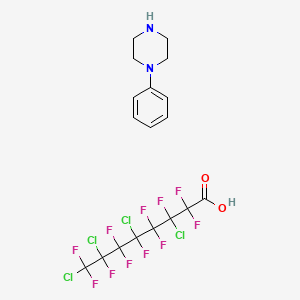
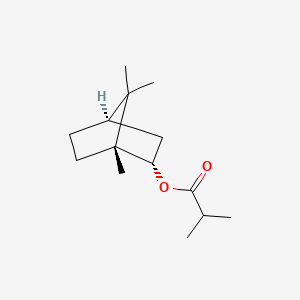
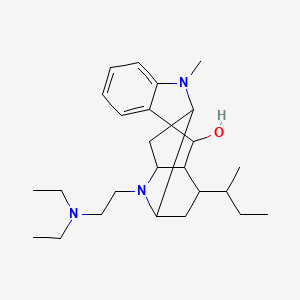
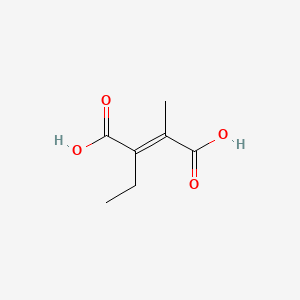
![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
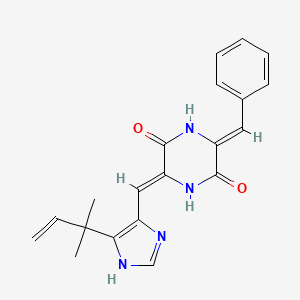
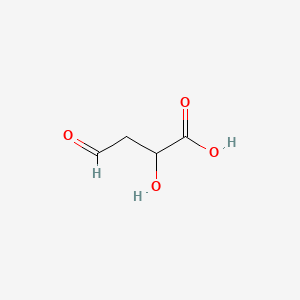

![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)
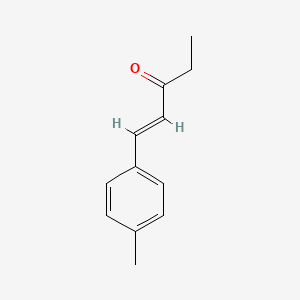
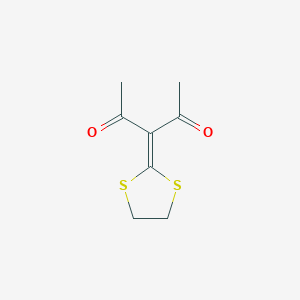
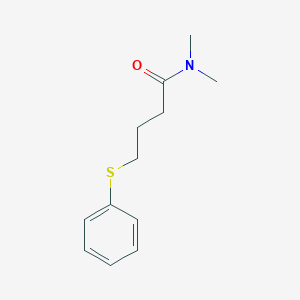
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
